

comparative analysis of CH 275 and placebo

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CH 275

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A Comparative Analysis of the Class I HDAC Inhibitor, Entinostat (MS-275), and Placebo

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the histone deacetylase (HDAC) inhibitor Entinostat (also known as MS-275 or SNDX-275) with a placebo, supported by clinical and preclinical experimental data. Entinostat is a selective inhibitor of class I histone deacetylases (HDAC1, HDAC2, and HDAC3) that has been investigated in various oncological and other disease contexts. This analysis focuses on its mechanism of action and data from placebo-controlled studies to offer a comprehensive overview for the scientific community.

Executive Summary

Entinostat functions by increasing histone acetylation, leading to the altered expression of genes involved in cell cycle arrest, apoptosis, and differentiation. While preclinical studies have demonstrated promising anti-tumor activity, a pivotal phase III, randomized, double-blind, placebo-controlled clinical trial (E2112) in advanced hormone receptor-positive breast cancer did not show a statistically significant improvement in primary endpoints when Entinostat was added to exemestane compared to placebo plus exemestane. This guide presents the key data from this trial and details the experimental protocols that underpin our understanding of Entinostat's biological activity.

Data Presentation: Clinical Trial E2112

The E2112 trial provides the most robust direct comparison of Entinostat to a placebo in a large patient population. Below are summaries of the key efficacy and safety data.

Table 1: Efficacy Outcomes of the E2112 Trial[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Endpoint	Exemestane + Entinostat (EE)	Exemestane + Placebo (EP)	Hazard Ratio (95% CI)	P-value
Median Progression-Free Survival (PFS)	3.3 months	3.1 months	0.87 (0.67 to 1.13)	0.30
Median Overall Survival (OS)	23.4 months	21.7 months	0.99 (0.82 to 1.21)	0.94
Objective Response Rate (ORR)	5.8%	5.6%	-	-

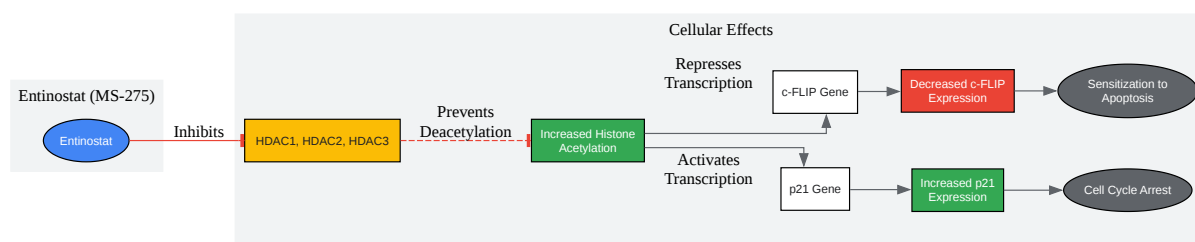
Table 2: Common Grade 3 and 4 Adverse Events in the E2112 Trial[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

Adverse Event	Exemestane + Entinostat (EE Arm)	Exemestane + Placebo (EP Arm)
Neutropenia	20%	Not Reported
Hypophosphatemia	14%	Not Reported
Anemia	8%	Not Reported
Leukopenia	6%	Not Reported
Fatigue	4%	Not Reported
Diarrhea	4%	Not Reported
Thrombocytopenia	3%	Not Reported

Signaling Pathways and Mechanism of Action

Entinostat's primary mechanism of action is the inhibition of class I HDAC enzymes. This leads to an increase in the acetylation of histone and non-histone proteins, which in turn modulates

gene expression. Two key pathways affected by Entinostat are the p21-mediated cell cycle arrest and the downregulation of c-FLIP, which sensitizes cells to apoptosis.



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Caption: Entinostat inhibits HDACs, leading to increased p21 and decreased c-FLIP expression.

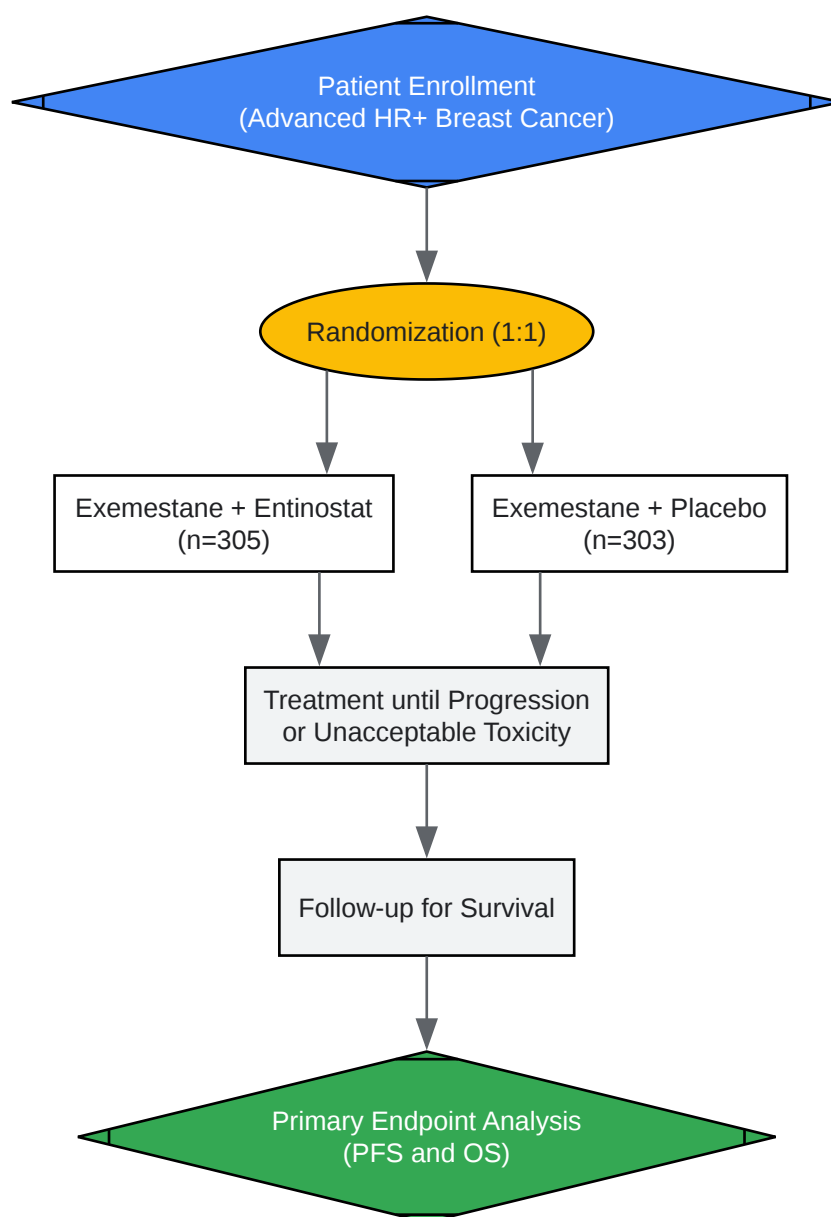
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of Entinostat.

Clinical Trial Protocol: E2112

- Study Design: A multicenter, randomized, double-blind, placebo-controlled phase III study.^[1]^[2]
- Patient Population: Men and women with advanced hormone receptor-positive, HER2-negative breast cancer whose disease progressed after a nonsteroidal aromatase inhibitor.^[1]^[2]
- Treatment Arms:

- Experimental Arm: Exemestane (25 mg orally daily) + Entinostat (5 mg orally once weekly).[1][2]
- Control Arm: Exemestane (25 mg orally daily) + Placebo (orally once weekly).[1][2]
- Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[1][2]
- Secondary Endpoints: Safety, objective response rate, and changes in lysine acetylation in peripheral blood mononuclear cells.[6]



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- To cite this document: BenchChem. [comparative analysis of CH 275 and placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603759#comparative-analysis-of-ch-275-and-placebo]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com